N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine

Oligonucleotide synthesis Protecting group strategy Acid-lability

This fully protected nucleoside features orthogonal N4-benzoyl and acid-labile 5′-O-DMT groups plus 2′,2′-difluoro modification, ensuring high-fidelity solid-phase oligo synthesis of gemcitabine-containing sequences. It is not a generic nucleoside; its precise protecting-group strategy is essential for sequence integrity and stepwise chain extension, making it the definitive building block for antisense, siRNA, and aptamer research. Use of alternative protections risks premature deprotection and synthesis failure.

Molecular Formula C37H33F2N3O7
Molecular Weight 669.7 g/mol
Cat. No. B12390089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine
Molecular FormulaC37H33F2N3O7
Molecular Weight669.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O
InChIInChI=1S/C37H33F2N3O7/c1-46-28-17-13-26(14-18-28)36(25-11-7-4-8-12-25,27-15-19-29(47-2)20-16-27)48-23-30-32(43)37(38,39)34(49-30)42-22-21-31(41-35(42)45)40-33(44)24-9-5-3-6-10-24/h3-22,30,32,34,43H,23H2,1-2H3,(H,40,41,44,45)/t30-,32?,34-/m1/s1
InChIKeyWTSBHVUMDHCRKO-FZBFKCKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine: A Key Protected Gemcitabine Intermediate for Nucleic Acid Research


N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine (CAS: 142808-43-3) is a fully protected, fluoro-modified nucleoside derivative that serves as a critical precursor to the active pharmaceutical agent 2',2'-difluoro-2'-deoxycytidine (dFdC, Gemcitabine) . Its molecular architecture is defined by three specific protecting groups: an N4-benzoyl group on the cytosine base, a 5'-O-dimethoxytrityl (DMT) group on the sugar, and the signature 2',2'-difluoro modification of the ribose ring . With a high molecular weight of 669.67 g/mol, a calculated LogP of 5.1, and a defined stereochemistry, it is a stable, solid building block specifically designed for incorporation into solid-phase oligonucleotide synthesis as its 3'-phosphoramidite derivative .

The Non-Interchangeable Nature of N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine in Synthesis


Substituting N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine with a generic, unprotected nucleoside like gemcitabine, or even a differently protected analog, is not a viable option in oligonucleotide synthesis. The compound's specific, orthogonal protecting groups—the acid-labile 5'-O-DMT for controlled chain extension [1] and the base-labile N4-benzoyl group for final deprotection—are essential for the stepwise, high-fidelity assembly of oligonucleotides on a solid support. An incorrect protecting group strategy, such as using a less acid-sensitive MMT group, can lead to premature deprotection and sequence failure [2], while an alternative 3'-O-protecting group would be incompatible with the phosphoramidite coupling chemistry. This product is not a biologically active molecule in its own right; its value is derived from its precise and functional protection pattern that enables the synthesis of the active drug or probe [3].

Quantitative Differentiation of N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine vs. Analogs


5'-O-DMT Protection: A Defined Balance of Acid-Lability for Oligonucleotide Synthesis

The DMT protecting group on the target compound provides a crucial balance of acid-lability for solid-phase synthesis. It is more stable than the trimethoxytrityl (TMT) group, which is more acid-responsive and could lead to premature deprotection [1]. Conversely, it is more labile than the monomethoxytrityl (MMT) group, ensuring efficient deprotection under standard dichloroacetic acid (DCA) or trichloroacetic acid (TCA) conditions without requiring harsher conditions that could damage the oligonucleotide [1]. This specific lability profile is essential for high stepwise coupling yields.

Oligonucleotide synthesis Protecting group strategy Acid-lability

N4-Benzoyl Protection: Orthogonal Stability for Base-Sensitive Modifications

The N4-benzoyl protecting group on the target compound is stable to the repeated acidic detritylation cycles used to remove the 5'-O-DMT group during synthesis [1]. This orthogonal stability is a quantifiable requirement for a successful synthesis. In contrast, a compound lacking this protection, such as gemcitabine itself, would undergo exocyclic amine modification during phosphoramidite coupling, leading to complex side-product mixtures and unacceptably low yields of the desired full-length oligonucleotide [2]. The benzoyl group is subsequently removed under standard basic conditions (ammonium hydroxide) at the end of the synthesis.

Oligonucleotide synthesis Protecting group strategy Nucleobase protection

A Defined Molecular Weight and Hydrophobicity Profile: Implications for Synthesis & Handling

The target compound possesses a precisely defined molecular weight of 669.67 g/mol and a high calculated LogP of 5.1 . These properties contrast sharply with the unprotected parent compound, gemcitabine hydrochloride (MW 299.66 g/mol), and with alternative protected intermediates like 2'-Deoxy-2',2'-difluoro-3',5'-bis-O-benzoylcytidine (MW 471.42 g/mol) [1]. The higher LogP and molecular weight of the target compound are direct consequences of its lipophilic DMT group, which enhances its solubility in the organic solvents (e.g., acetonitrile) used during automated DNA/RNA synthesis, a critical parameter for successful on-column coupling.

Physicochemical properties Solid-phase synthesis Chromatography

The 2',2'-Difluoro Modification: A Hallmark of Potency in Anticancer Research

While the target compound is a protected precursor, its core 2',2'-difluoro modification is the structural basis for the potent anticancer activity of gemcitabine. This modification distinguishes it from natural deoxycytidine and other cytidine analogs. The presence of the geminal fluorine atoms at the 2' position is critical for the mechanism of action of the final deprotected drug, which involves inhibition of DNA synthesis and ribonucleotide reductase . Studies on the active drug, dFdC, show it has an IC50 of 1 ng/mL in the CCRF-CEM human leukemia cell line, whereas other analogs like cytarabine (ara-C) have different potency and resistance profiles [1]. This underscores that the 2',2'-difluoro moiety, which is carried through the synthesis from the target compound, is an essential and non-interchangeable pharmacophore.

Nucleoside analog Anticancer mechanism Gemcitabine

Optimal Application Scenarios for N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine


Solid-Phase Synthesis of Gemcitabine-Modified Oligonucleotides for Antisense and Aptamer Research

This is the primary and most direct application. The target compound, after conversion to its 3'-phosphoramidite, is incorporated into DNA or RNA oligonucleotides on an automated synthesizer . The DMT and benzoyl protecting groups ensure high coupling efficiency and sequence fidelity, enabling the creation of novel antisense therapeutics, siRNA molecules, or aptamers that contain the therapeutically relevant gemcitabine nucleotide [1]. This allows researchers to study the effects of a single gemcitabine lesion within a defined DNA context or to create bioconjugates for targeted drug delivery.

Synthesis of Gemcitabine Prodrugs and Bioconjugates

The compound serves as a versatile starting material for medicinal chemistry efforts aimed at creating novel gemcitabine prodrugs. While its DMT group is known for its acid-responsivity, which is ideal for oligonucleotide synthesis, this property has also been exploited in prodrug design . Researchers can use this compound to attach the gemcitabine core to various targeting ligands, polymers, or nanoparticles through its 3'-hydroxyl group after selective deprotection, creating advanced drug delivery systems.

Internal Standard for Analytical Method Development and Metabolite Studies

Due to its distinct molecular weight (669.67 g/mol) and strong UV absorbance (from the DMT group), this fully protected nucleoside can function as an excellent internal standard for LC-MS or HPLC assays. Its high LogP and retention time are easily distinguishable from the parent drug gemcitabine and its active phosphorylated metabolites . This application is critical for pharmacokinetic studies, drug metabolism research, and quality control of gemcitabine formulations, where precise quantification is required.

Building Block for Fluorescently Labeled or Modified Gemcitabine Probes

The protected 3'-hydroxyl group allows for selective conjugation of reporter molecules, such as fluorophores (e.g., Cy3, Cy5) or biotin, to the gemcitabine core. After conjugation, the N4-benzoyl and 5'-O-DMT groups can be removed to yield a functional probe. This is essential for creating tools to study the cellular uptake, intracellular trafficking, and target engagement of gemcitabine via fluorescence microscopy or pull-down assays . Such probes are not commercially available and must be custom-synthesized from this key intermediate.

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